molecular formula C22H21N5O2 B2662473 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-50-4

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2662473
CAS No.: 1797127-50-4
M. Wt: 387.443
InChI Key: QMCICESBTCWRAP-UHFFFAOYSA-N
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Description

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of imidazole, benzoyl, piperidine, and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl and piperidine groups may enhance the compound’s binding affinity and specificity, while the nicotinonitrile moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Benzoyl derivatives: Compounds such as benzoyl peroxide are used in dermatology for their antibacterial effects.

    Piperidine derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological activities.

    Nicotinonitrile derivatives: Compounds like nicotinonitrile are used in the synthesis of various pharmaceuticals

Uniqueness

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities.

Properties

IUPAC Name

2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c23-14-19-2-1-9-25-21(19)29-20-7-11-27(12-8-20)22(28)18-5-3-17(4-6-18)15-26-13-10-24-16-26/h1-6,9-10,13,16,20H,7-8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCICESBTCWRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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